N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine
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Overview
Description
4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE typically involves the condensation of 9H-carbazole-9-carbaldehyde with N,N-dimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9H-carbazole-9-ylmethylamine .
Scientific Research Applications
4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A parent compound with a simpler structure.
9-Ethyl-9H-carbazole: A derivative with an ethyl group substitution.
9H-Carbazole-9-ethanol: A derivative with an ethanol group substitution.
Uniqueness
4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is unique due to its imine linkage and dimethylaniline moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19N3 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[(E)-carbazol-9-yliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H19N3/c1-23(2)17-13-11-16(12-14-17)15-22-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-15H,1-2H3/b22-15+ |
InChI Key |
VXJCQPXPEUCHTL-PXLXIMEGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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